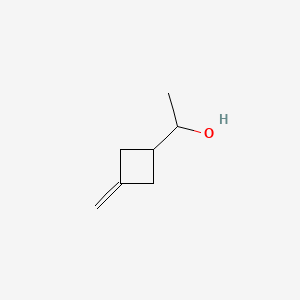

1-(3-Methylidenecyclobutyl)ethan-1-ol

描述

属性

分子式 |

C7H12O |

|---|---|

分子量 |

112.17 g/mol |

IUPAC 名称 |

1-(3-methylidenecyclobutyl)ethanol |

InChI |

InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h6-8H,1,3-4H2,2H3 |

InChI 键 |

FADVECQNJUSRDQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C1CC(=C)C1)O |

产品来源 |

United States |

Synthetic Methodologies for 1 3 Methylidenecyclobutyl Ethan 1 Ol

Retrosynthetic Analysis of the 1-(3-Methylidenecyclobutyl)ethan-1-ol Scaffold

A retrosynthetic analysis of this compound suggests several plausible disconnection points, leading to readily available starting materials. The primary disconnections focus on the formation of the cyclobutane (B1203170) ring and the introduction of the key functional groups: the exocyclic methylene (B1212753) and the 1-hydroxyethyl side chain.

One logical disconnection is at the carbon-carbon bond of the alcohol, suggesting a Grignard-type reaction. This approach disconnects the target molecule into a methylmagnesium halide and a 3-methylidenecyclobutyl ketone precursor. This ketone can be further simplified by considering the formation of the exocyclic double bond, potentially through a Wittig reaction on a cyclobutanone (B123998) derivative.

Alternatively, the cyclobutane ring itself can be the focus of the retrosynthetic analysis. A [2+2] cycloaddition is a powerful tool for constructing four-membered rings. This strategy would involve the reaction of an allene (B1206475) derivative with an appropriate alkene, or an intramolecular cycloaddition of a suitably substituted diene.

Classical Synthetic Approaches to Cyclobutane-Containing Alcohols

Classical synthetic methods provide a foundational framework for the synthesis of this compound, primarily focusing on the construction of the cyclobutane ring and the subsequent installation of the necessary functional groups.

Carbon-Carbon Bond Formation Strategies (e.g., [2+2] Cycloadditions, Grignard Reactions, Amide Coupling)

[2+2] Cycloadditions: The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. Photochemical [2+2] cycloadditions, in particular, are effective for the formation of the cyclobutane ring. For instance, the cycloaddition of allene with a suitable alkene could provide a direct route to the methylidenecyclobutane core. Thermal [2+2] cycloadditions, while less common for simple alkenes, can be effective with activated systems like ketenes.

Grignard Reactions: Grignard reagents are pivotal for the formation of the tertiary alcohol moiety. bg.ac.rsmdpi.comnumberanalytics.com Starting from a precursor such as 3-methylidenecyclobutanone, the addition of methylmagnesium bromide would yield the target alcohol. bg.ac.rsmdpi.comnumberanalytics.com The primary challenge in this approach lies in the synthesis of the requisite ketone.

Amide Coupling: While not a direct method for the synthesis of the target alcohol, amide coupling reactions are instrumental in building more complex cyclobutane-containing molecules which could be precursors. For instance, a cyclobutanecarboxylic acid could be coupled with an amine, followed by further transformations to introduce the desired functionalities.

Functional Group Interconversions Leading to the Alcohol Moiety

Once a suitable cyclobutane scaffold is in place, functional group interconversions are necessary to arrive at the final product. A key transformation is the conversion of a ketone to a tertiary alcohol. As mentioned, this is readily achieved through the addition of an organometallic reagent like a Grignard reagent.

Another critical functional group transformation is the formation of the exocyclic methylene group. The Wittig reaction is a widely used and effective method for this purpose. chemistryviews.orgresearchgate.netnumberanalytics.com Starting from a cyclobutanone, reaction with a methylenetriphenylphosphorane (B3051586) ylide would generate the desired 3-methylidenecyclobutane core. chemistryviews.orgresearchgate.netnumberanalytics.com

Modern and Stereoselective Synthetic Protocols

Modern synthetic methods offer greater control over the stereochemical outcome of the reaction, which is crucial for the synthesis of a chiral molecule like this compound.

Enantioselective Synthesis of Chiral this compound

The synthesis of a single enantiomer of this compound requires the use of asymmetric methodologies. One potential strategy involves the enantioselective addition of a methyl group to 3-methylidenecyclobutanone. This can be achieved using chiral organometallic reagents or through the use of a chiral catalyst. For example, chiral oxazaborolidine catalysts have been successfully employed for the enantioselective reduction of ketones, and similar principles could be applied to the asymmetric addition of an alkyl group. nih.gov

Another approach would be to construct the cyclobutane ring in an enantioselective manner. Chiral catalysts can be used to mediate [2+2] cycloadditions, leading to enantioenriched cyclobutane products. These products can then be further elaborated to the target molecule while preserving the stereochemical integrity.

Chemo- and Regioselective Synthesis of the Cyclobutane Core and Side Chains

The synthesis of a polysubstituted cyclobutane requires precise control over the chemo- and regioselectivity of the reactions. In the context of a [2+2] cycloaddition, the choice of reactants and reaction conditions is critical to ensure the desired regiochemical outcome, especially when using unsymmetrical alkenes or allenes.

Furthermore, when multiple functional groups are present in the molecule, chemoselective reactions are necessary. For instance, if both a ketone and an ester are present in a precursor molecule, a Grignard reagent will preferentially react with the more electrophilic ketone. Careful planning of the synthetic route is essential to avoid unwanted side reactions.

Below is a table summarizing potential synthetic strategies:

| Strategy | Key Reactions | Precursors | Advantages | Challenges |

| Grignard Addition to Ketone | Grignard Reaction, Wittig Reaction | Cyclobutanone, Methylmagnesium bromide, Methylenetriphenylphosphorane | Convergent, well-established reactions. | Synthesis of 3-methylidenecyclobutanone can be multi-step. |

| [2+2] Cycloaddition | Photochemical [2+2] Cycloaddition | Allene, Ethylene derivative | Direct formation of the cyclobutane core. | Control of regioselectivity and stereoselectivity can be difficult. |

| Enantioselective Addition | Asymmetric Grignard Addition, Chiral Catalysis | 3-Methylidenecyclobutanone, Chiral ligand | Access to single enantiomers. | Catalyst development and optimization may be required. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the hypothetical synthesis of this compound, several green strategies can be employed, focusing on catalytic methods and the use of sustainable reagents and solvents.

Two primary retrosynthetic pathways are considered:

Pathway A: The Grignard-type addition of a methyl group to the precursor aldehyde, 3-methylidenecyclobutane-1-carbaldehyde.

Pathway B: The reduction of the precursor ketone, 1-(3-methylidenecyclobutyl)ethan-1-one.

Greener Solvents for Organometallic Addition (Pathway A):

Traditional Grignard reactions often rely on volatile and hazardous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). A significant green improvement involves substituting these with more sustainable alternatives. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corncobs, is an excellent alternative. umb.edursc.org It offers advantages such as a higher boiling point, limited miscibility with water (simplifying workups), and a lower tendency to form explosive peroxides. rsc.orgsigmaaldrich.com Cyclopentyl methyl ether (CPME) is another green solvent option known for its stability and resistance to peroxide formation. rsc.orgd-nb.info

Another approach is the Barbier reaction, which can be a greener alternative to the pre-formation of a Grignard reagent. In the Barbier protocol, the alkyl halide, the carbonyl compound, and the metal (typically magnesium or zinc) are all combined in a single step. This method can sometimes be performed in more benign solvent systems, including aqueous conditions, which drastically reduces the environmental impact. beyondbenign.orgrsc.org

Biocatalytic and Catalytic Hydrogenation for Ketone Reduction (Pathway B):

The reduction of a ketone is a prime target for green chemistry innovations, moving away from stoichiometric metal hydride reagents like sodium borohydride, which generate significant waste.

Biocatalytic Reduction: The use of enzymes, particularly ketoreductases (KREDs) within whole-cell systems, represents a powerful green methodology. nih.govnih.govtaylorfrancis.com These reactions are performed in water under mild temperature and pH conditions and can exhibit extremely high enantioselectivity, which is crucial for producing chiral alcohols. nih.govrsc.org The cofactor regeneration needed for these enzymes can often be achieved using simple, inexpensive cosubstrates like isopropanol (B130326) or glucose, making the process highly efficient and sustainable. rsc.orgmdpi.com

Catalytic Transfer Hydrogenation (CTH): This method uses a catalyst (often based on iridium, ruthenium, or rhodium) to transfer hydrogen from a safe donor molecule to the ketone. mdpi.comtandfonline.com Common hydrogen donors include isopropanol or formic acid. Recent advancements have utilized sustainable donors like glucose in aqueous media. mdpi.com CTH is highly atom-economical as it uses only a catalytic amount of the metal complex and a benign hydrogen source, minimizing waste. rsc.orgresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Yields for this compound Pathways

A direct comparison of yields for the synthesis of this compound is speculative without experimental data. However, a qualitative analysis based on the general efficiencies of the proposed reaction types provides valuable insight.

Pathway A: Organometallic Addition to Aldehyde

Pathway B: Reduction of Ketone

This pathway involves a reduction reaction. The efficiency varies significantly with the chosen methodology.

Traditional Hydride Reagents (e.g., NaBH₄): These reactions are typically fast and high-yielding (>90%), but suffer from poor atom economy and generate stoichiometric inorganic waste.

Biocatalytic Reduction: Whole-cell biocatalysis can also achieve near-quantitative conversions (>98%) with the added benefit of producing a single enantiomer (>99% enantiomeric excess). The volumetric productivity can sometimes be a limitation, but modern process engineering has made significant strides in this area. nih.gov

The following interactive table summarizes the comparative aspects of these hypothetical pathways.

| Feature | Pathway A: Greener Grignard | Pathway B: Catalytic Transfer Hydrogenation | Pathway B: Biocatalytic Reduction |

| Primary Reagent | Methylmagnesium Halide | Iridium/Ruthenium Catalyst | Ketoreductase (Enzyme) |

| Solvent | 2-MeTHF or CPME | Isopropanol or Water | Water |

| Key Advantage | C-C Bond Formation | High Atom Economy, High Yield | High Selectivity, Sustainable |

| Key Disadvantage | Moisture Sensitivity | Catalyst Cost/Toxicity | Lower Volumetric Productivity |

| Typical Yield | Good to Excellent | Excellent | Excellent |

| Waste Profile | Moderate (Magnesium Salts) | Low (Catalytic Waste) | Very Low (Biodegradable) |

Chemical Reactivity and Transformations of 1 3 Methylidenecyclobutyl Ethan 1 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group in 1-(3-methylidenecyclobutyl)ethan-1-ol is a versatile site for chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions and Derived Products

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(3-methylidenecyclobutyl)ethan-1-one. This transformation can be achieved using a variety of oxidizing agents. As a secondary alcohol, the carbon atom attached to the hydroxyl group is bonded to two other carbon atoms, and its oxidation typically results in the formation of a ketone.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), often prepared from sodium or potassium dichromate and sulfuric acid. acs.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are also effective for this transformation. masterorganicchemistry.com Additionally, manganese-based catalysts in the presence of an oxidant like hydrogen peroxide have been shown to be highly efficient for the oxidation of secondary alcohols, including cyclic systems. researchgate.net

The general transformation is depicted below:

Figure 1: Oxidation of this compound to 1-(3-Methylidenecyclobutyl)ethan-1-one.

| Oxidizing Agent | Product | Notes |

| Chromic Acid (H₂CrO₄) | 1-(3-Methylidenecyclobutyl)ethan-1-one | A strong oxidizing agent. |

| Pyridinium Chlorochromate (PCC) | 1-(3-Methylidenecyclobutyl)ethan-1-one | A milder reagent, often used for sensitive substrates. |

| Manganese Catalyst / H₂O₂ | 1-(3-Methylidenecyclobutyl)ethan-1-one | An environmentally benign oxidation method. |

Esterification and Etherification Protocols

Esterification: The secondary alcohol functionality of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com

Figure 2: Fischer Esterification of this compound.

Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com For secondary alcohols, this method is generally effective. masterorganicchemistry.com

Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, though this method is more efficient for primary alcohols and requires careful temperature control to avoid competing elimination reactions. masterorganicchemistry.com Cross-etherification with a different alcohol can also be facilitated by mediators like alkoxyhydrosilanes. researchgate.net

| Reaction | Reagents | Product |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH)2. Alkyl Halide | Ether |

| Etherification (Acid-Catalyzed) | Acid Catalyst, Heat | Symmetrical Ether |

Nucleophilic Substitutions and Rearrangements at the Carbinol Carbon

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the carbinol carbon. For instance, reaction with thionyl chloride (SOCl₂) or a hydrogen halide (HX) can replace the hydroxyl group with a chlorine or another halogen atom, respectively.

Rearrangements are also a possibility, particularly under acidic conditions that can generate a carbocation intermediate. The inherent strain of the cyclobutane (B1203170) ring can drive ring-expansion or ring-opening reactions. For example, the dehydration of 1-methylcyclobutan-1-ol (B3049299) under acidic conditions can lead to a mixture of 1-methylcyclobut-1-ene and methylenecyclobutane (B73084), with the former being the thermodynamically more stable product. stackexchange.com Similar rearrangements could be envisioned for this compound, potentially leading to cyclopentyl derivatives. researchgate.net Halogen-induced oxidative rearrangements of cyclobutanone-derived N,O-ketals are also known to lead to pyrrolidone derivatives, showcasing the propensity of cyclobutane systems to undergo ring expansion. researchgate.net

Reactions of the Exocyclic Methylene (B1212753) Group

The exocyclic double bond in this compound is a site of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration, Hydration)

Hydrogenation: The exocyclic double bond can be reduced to a methyl group through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium, platinum, or nickel in the presence of hydrogen gas, converting the alkene to an alkane. ualberta.cadalalinstitute.com This would yield 1-(3-methylcyclobutyl)ethan-1-ol.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of a dihalo-substituted cyclobutane. khanacademy.org This reaction proceeds via a cyclic halonium ion intermediate.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond. Treatment of this compound with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide and a base would yield (3-(hydroxymethyl)cyclobutyl)ethan-1-ol.

Hydration: The acid-catalyzed hydration of the exocyclic double bond would follow Markovnikov's rule, leading to the formation of a tertiary alcohol. The rate of hydration of methylenecyclobutane has been studied, providing insight into the reactivity of this functional group. acs.orgacs.org

| Reaction | Reagents | Product | Regioselectivity |

| Hydrogenation | H₂, Pd/C | 1-(3-Methylcyclobutyl)ethan-1-ol | N/A |

| Halogenation | X₂ (e.g., Br₂) | 1-(3-(Dihalomethyl)cyclobutyl)ethan-1-ol | N/A |

| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | (3-(Hydroxymethyl)cyclobutyl)ethan-1-ol | Anti-Markovnikov |

| Hydration | H₃O⁺ | 1-(3-(1-Hydroxy-1-methylethyl)cyclobutyl)ethan-1-ol | Markovnikov |

Cycloaddition Reactions (e.g., [2+1], [4+2]) and Their Products

The exocyclic methylene group can participate as the 2π component in various cycloaddition reactions.

[2+2] Cycloaddition: Methylenecyclobutanes can undergo [2+2] cycloaddition reactions with alkenes or alkynes to form spirocyclic or fused cyclobutane systems. researchgate.netru.nlorganic-chemistry.org These reactions can be promoted thermally, photochemically, or by transition metal catalysts. nih.gov For instance, reaction with an allene (B1206475) could lead to the formation of a methylenecyclobutane fused to another four-membered ring. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): The exocyclic double bond can act as a dienophile in a Diels-Alder reaction with a conjugated diene. libretexts.org This reaction would form a spirocyclic system where the cyclobutane ring is attached to a newly formed cyclohexene (B86901) ring at a spiro center. The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups, although the unsubstituted exocyclic double bond can still participate in these reactions, sometimes requiring catalysis by Lewis acids. mdpi.com

Figure 3: [4+2] Cycloaddition of this compound with a Diene.

| Cycloaddition Type | Reactant | Product |

| [2+2] | Alkene/Alkyne | Fused or spirocyclic cyclobutane |

| [4+2] | Diene | Spiro[3.5]nonene derivative |

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. In the context of this compound, the exocyclic double bond could potentially participate in various metathesis reactions, such as ring-closing metathesis (RCM) if another alkene is present in the molecule.

For a derivative of this compound that contains a second terminal alkene, an intramolecular ring-closing metathesis could be envisioned. The reaction would likely be catalyzed by common ruthenium-based catalysts, such as Grubbs' catalysts. The feasibility and efficiency of such a reaction would depend on the length and nature of the tether connecting the two olefinic groups, which influences the thermodynamics and kinetics of the ring formation.

Table 1: Hypothetical Ring-Closing Metathesis of a this compound Derivative

| Substrate | Catalyst | Product | Ring Size |

| 1-(3-methylidene-1-pent-4-enylcyclobutyl)ethan-1-ol | Grubbs' 2nd Gen. | Spiro[4.5]dec-6-en-1-ol derivative | 6-membered |

| 1-(3-methylidene-1-hex-5-enylcyclobutyl)ethan-1-ol | Grubbs' 2nd Gen. | Spiro[4.6]undec-6-en-1-ol derivative | 7-membered |

It is important to note that the reactivity of the exocyclic double bond in metathesis reactions can be influenced by steric hindrance around the cyclobutane ring.

Reactivity of the Cyclobutane Ring System

The significant ring strain of the cyclobutane core in this compound makes it susceptible to reactions that lead to more stable five- or six-membered rings.

Ring Expansion Reactions

Ring expansion of cyclobutane derivatives is a common transformation, often driven by the release of ring strain. For derivatives of this compound, ring expansion can be initiated by the formation of a carbocation adjacent to the ring. For example, acid-catalyzed dehydration of the tertiary alcohol would generate a tertiary carbocation. A subsequent rearrangement involving migration of one of the cyclobutane C-C bonds would lead to an expanded cyclopentyl cation, which could then be trapped by a nucleophile or undergo elimination.

Palladium-catalyzed reactions are also known to promote the ring expansion of methylenecyclobutanes to cyclopentanone (B42830) derivatives. This type of transformation typically involves an oxidative addition of the palladium catalyst to the strained C-C bond of the cyclobutane ring.

Ring Opening Reactions and Their Mechanisms

Under more forceful conditions or with specific reagents, the cyclobutane ring can undergo complete ring opening. For instance, hydrogenation of the exocyclic double bond followed by hydrogenolysis at elevated temperatures and pressures in the presence of a suitable catalyst (e.g., platinum or palladium) could lead to the cleavage of the cyclobutane ring, affording acyclic alkanes.

The mechanism of such ring openings typically involves the oxidative addition of the metal catalyst to a C-C bond of the cyclobutane ring, followed by reductive elimination or further reaction with hydrogen.

Cascade and Multi-Component Reactions Involving this compound

The unique combination of functional groups in this compound makes it a potential substrate for cascade or multi-component reactions. A hypothetical cascade reaction could be initiated by the protonation of the alcohol and its subsequent elimination to form a carbocation. This cation could then trigger a series of events, including a ring-expanding rearrangement and subsequent reaction of the exocyclic double bond.

For example, in the presence of a suitable nucleophile and a Brønsted or Lewis acid, a multi-component reaction could be envisioned where the alcohol is activated, the ring expands, and the double bond is functionalized in a single pot.

Mechanistic Investigations of this compound Transformations

While no specific mechanistic studies on this compound have been found, the mechanisms of its potential transformations can be inferred from studies on analogous systems.

For instance, the mechanism of acid-catalyzed ring expansion would likely proceed through the following steps:

Protonation of the hydroxyl group by an acid.

Loss of a water molecule to form a tertiary carbocation.

A 1,2-alkyl shift involving one of the C-C bonds of the cyclobutane ring to the carbocation center, resulting in a more stable cyclopentyl cation. This is the key ring-expansion step.

Deprotonation or trapping of the cyclopentyl cation by a nucleophile to yield the final product.

Computational studies on similar systems could provide valuable insights into the activation barriers and reaction pathways for the various potential transformations of this molecule.

Advanced Structural Elucidation Techniques Applied to 1 3 Methylidenecyclobutyl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(3-Methylidenecyclobutyl)ethan-1-ol. It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Correlative Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights into the molecular structure by revealing the number and types of chemically distinct protons and carbons. For this compound, the ¹H NMR spectrum is expected to show signals for the methyl and methine protons of the ethanol moiety, the methylene (B1212753) and methine protons of the cyclobutane (B1203170) ring, and the olefinic protons of the methylidene group. The ¹³C NMR spectrum would correspondingly display signals for each unique carbon atom. openstax.orgmsu.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would reveal correlations between the methine proton of the ethanol group and the methyl protons, as well as couplings between the protons on the cyclobutane ring. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons, allowing for the definitive assignment of carbon signals based on their corresponding proton shifts.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the methyl protons to the carbinol carbon and the C1 carbon of the cyclobutyl ring, confirming the connection between the ethanol side chain and the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for stereochemical assignment, as it detects through-space interactions between protons that are in close proximity. wordpress.com For this compound, NOESY can elucidate the relative stereochemistry of the substituents on the cyclobutane ring and their orientation relative to the ethanol side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) compoundchem.com | Key HMBC Correlations (H to C) | Key NOESY Correlations |

|---|---|---|---|---|

| CH₃ (ethan-1-ol) | ~1.2 | ~20-25 | C(OH), C1 (ring) | CH(OH), Ring Protons |

| CH(OH) | ~3.7 | ~70-75 | CH₃, C1, C2, C4 (ring) | CH₃, Ring Protons |

| C1-H (ring) | ~2.5 | ~45-50 | CH(OH), C2, C4, C3 (ring) | CH(OH), C2-H, C4-H |

| C2/C4-H (ring) | ~2.0-2.4 | ~30-35 | C1, C3, C=CH₂ | C1-H, C3-H, =CH₂ |

| C3-H (ring) | ~2.8 | ~40-45 | C2, C4, C=CH₂ | C2-H, C4-H, =CH₂ |

| =CH₂ | ~4.7-4.9 | ~105-110 | C3, C2, C4 (ring) | Ring Protons |

| C= (ring) | - | ~145-150 | - | - |

Dynamic NMR Studies for Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. maricopa.edulibretexts.org This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered conformations at room temperature.

Dynamic NMR spectroscopy, which involves recording NMR spectra at various temperatures, can be used to study this conformational exchange. At room temperature, the rapid inversion leads to averaged signals for the axial and equatorial protons of the cyclobutane ring. Upon cooling, the rate of inversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged peak for a set of protons will broaden and eventually split into two distinct signals, representing the axial and equatorial protons. From the coalescence temperature and the frequency separation of the signals at the slow-exchange limit, the energy barrier for the ring inversion can be calculated, providing valuable insight into the conformational dynamics of the molecule. nih.gov

Mass Spectrometry (MS) for Fragmentational Analysis and Isomeric Differentiation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound. For this compound, with a nominal mass of 126 amu, HRMS would be able to distinguish its molecular formula (C₈H₁₄O) from other possible formulas with the same nominal mass by providing a highly accurate mass measurement.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|

| C₈H₁₄O | 126.1045 |

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides detailed structural information and can be used to differentiate between isomers that might have identical high-resolution mass spectra.

For this compound, the molecular ion ([M]⁺˙) would be expected to undergo several characteristic fragmentation pathways common to cyclic alcohols. whitman.eduwhitman.edulibretexts.org

α-Cleavage: Loss of a methyl radical (•CH₃) from the ethanol side chain to form a resonance-stabilized cation at m/z 111.

Dehydration: Elimination of a water molecule (H₂O) to produce an ion at m/z 108.

Ring Cleavage: Fragmentation of the cyclobutane ring is also expected. A common pathway for cyclic alcohols involves ring opening followed by further fragmentation, which can lead to a characteristic peak at m/z 57. whitman.eduwhitman.edu

Loss of the Ethyl Group: Cleavage of the bond between the ring and the side chain can result in the loss of a •CH(OH)CH₃ radical, leading to a fragment corresponding to the methylidenecyclobutyl cation.

The unique fragmentation pattern generated by MS/MS serves as a molecular fingerprint, enabling the confident identification of this compound and its differentiation from structural isomers.

Table 3: Predicted Key MS/MS Fragments of this compound

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 111 | [M - CH₃]⁺ | •CH₃ |

| 108 | [M - H₂O]⁺˙ | H₂O |

| 81 | [M - CH(OH)CH₃]⁺ | •CH(OH)CH₃ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex Ring Cleavage |

| 43 | [C₃H₇]⁺ | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a compound.

For this compound, the key functional groups are the hydroxyl (-OH) group, the exocyclic carbon-carbon double bond (C=C), and the cyclobutane ring.

-OH Group: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretching vibration should also be visible around 1050-1150 cm⁻¹.

C=C Group: The exocyclic C=C double bond will give rise to a stretching vibration around 1650-1670 cm⁻¹. rnlkwc.ac.in This peak may be weak in the IR spectrum but is often strong in the Raman spectrum due to the change in polarizability of the bond during vibration. The =C-H stretching of the methylidene group is expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Cyclobutane Ring: The cyclobutane ring itself has characteristic vibrational modes, including CH₂ stretching vibrations below 3000 cm⁻¹ and various scissoring, wagging, and ring puckering modes in the fingerprint region (below 1500 cm⁻¹). dtic.mil

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups and offering further evidence for the proposed structure.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H stretch | Alcohol | 3200-3600 | Strong, Broad | Weak |

| sp² C-H stretch | Alkene | 3050-3100 | Medium | Medium |

| sp³ C-H stretch | Alkane | 2850-2960 | Strong | Strong |

| C=C stretch | Alkene (exocyclic) | 1650-1670 | Medium-Weak | Strong |

| C-O stretch | Alcohol | 1050-1150 | Strong | Weak |

| =C-H bend | Alkene | ~890 | Strong | Weak |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

There are currently no publicly accessible X-ray crystallography studies for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis would yield critical information, including:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise position of each atom in the molecule.

Bond Lengths and Angles: Exact measurements of the distances and angles between atoms.

Absolute Stereochemistry: Unambiguous assignment of the (R) or (S) configuration at the chiral center of the ethanol substituent, provided a suitable heavy atom is present or anomalous dispersion techniques are used.

Solid-State Conformation: The preferred shape and orientation of the molecule in the crystalline state, including the puckering of the cyclobutyl ring and the orientation of the ethanol and methylidene groups.

Without experimental data, a data table for the crystallographic parameters of this compound cannot be generated.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Similarly, there is a lack of published data on the chiroptical properties of this compound. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are instrumental in characterizing chiral molecules in solution.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum can provide information about the absolute configuration of a molecule by comparing the experimental spectrum to theoretical calculations or to the spectra of structurally related compounds with known stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemical environment of the chromophores within the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also indicative of the absolute configuration of the molecule.

In the absence of experimental CD or ORD spectra for this compound, it is not possible to present a data table of its specific rotation at various wavelengths or the characteristics of its Cotton effects. Such data would be essential for determining its enantiomeric purity and for corroborating the absolute configuration determined by other methods like X-ray crystallography.

Computational and Theoretical Investigations of 1 3 Methylidenecyclobutyl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability, which are key to predicting reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like 1-(3-methylidenecyclobutyl)ethan-1-ol due to its favorable balance of computational cost and accuracy. mpg.de DFT calculations focus on the electron density rather than the complex many-electron wavefunction. mpg.de

A typical DFT study on this molecule would employ a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p). Such calculations can determine the optimized molecular geometry, corresponding to the minimum energy structure. From this, various electronic properties are derived. The distribution of electron density reveals the molecule's polarity and the location of electron-rich and electron-poor regions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack (the hydroxyl group and the exocyclic double bond), while the LUMO location suggests sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. ijert.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchical approach to approximating the electronic structure. ijert.orgirdg.org While computationally more demanding than DFT, they can provide benchmark-quality results, particularly for electron correlation effects.

For this compound, post-Hartree-Fock methods like MP2 or CCSD(T) would be used to obtain highly accurate energies and properties. These calculations are valuable for validating DFT results and for investigating systems where DFT might be less reliable. Ab initio methods are particularly useful for calculating precise interaction energies, reaction barriers, and weak intermolecular forces, providing a rigorous foundation for understanding the molecule's behavior. uol.de

Conformational Analysis and Energy Minima Studies of this compound

The non-planar, puckered nature of the cyclobutane (B1203170) ring and the rotational freedom around the C-C and C-O single bonds grant this compound significant conformational flexibility. chemistrysteps.com Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

This analysis is typically performed by systematically rotating the key dihedral angles and calculating the potential energy at each point, a process known as a potential energy surface (PES) scan. The minima on this surface correspond to stable conformers. For this molecule, key rotations would be around the bond connecting the ethan-1-ol group to the cyclobutane ring and the C-O bond of the alcohol. Furthermore, the puckering of the cyclobutane ring itself introduces different conformations.

DFT calculations (e.g., at the B3LYP/6-31G(d) level) are well-suited for mapping the PES and optimizing the geometry of each identified conformer. Subsequent single-point energy calculations with a larger basis set can refine the relative energies. The results typically show a few low-energy conformers that are likely to be populated at room temperature, differing in the orientation of the hydroxyl group and the puckering of the four-membered ring.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer ID | Dihedral Angle (C-C-C-O) | Ring Puckering | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

| Conf-1 | 65° (gauche) | Axial OH | 0.00 | 55.8 |

| Conf-2 | 175° (anti) | Equatorial OH | 1.25 | 30.1 |

| Conf-3 | -70° (gauche) | Axial OH | 3.50 | 14.1 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating chemical shifts. rsc.org These calculations, often performed at the DFT level, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govstackexchange.com The predicted shifts for different conformers can be averaged, weighted by their Boltzmann population, to compare with experimental solution-phase spectra. Such calculations would be sensitive to the orientation of the hydroxyl group and the puckering of the ring, influencing the local electronic environment of each nucleus. researchgate.net

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations, typically performed after a geometry optimization, yield a set of harmonic frequencies. irdg.org For this compound, characteristic frequencies would include the O-H stretch of the alcohol, C=C stretch of the methylidene group, and various C-H and C-C stretching and bending modes. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement.

Table 2: Hypothetical Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts

| Parameter | Predicted Value | Assignment/Description |

| IR Frequency | 3650 cm⁻¹ (scaled) | O-H stretch |

| IR Frequency | 3085 cm⁻¹ (scaled) | =C-H stretch |

| IR Frequency | 1670 cm⁻¹ (scaled) | C=C stretch |

| IR Frequency | 1095 cm⁻¹ (scaled) | C-O stretch |

| ¹³C NMR Shift | 148.5 ppm | C=CH₂ (quaternary) |

| ¹³C NMR Shift | 108.2 ppm | =CH₂ |

| ¹³C NMR Shift | 72.1 ppm | CH-OH |

| ¹³C NMR Shift | 45.3 ppm | Ring CH |

| ¹³C NMR Shift | 33.8 ppm | Ring CH₂ |

| ¹³C NMR Shift | 21.5 ppm | -CH₃ |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For an alcohol like this compound, a common and important reaction is acid-catalyzed dehydration. rsc.orgresearchgate.net This reaction could potentially lead to various isomeric diene products through different elimination pathways.

Theoretical studies can map out the entire reaction coordinate, from reactants to products, through all intermediate and transition states. By calculating the energies of these stationary points, a detailed energy profile for the reaction can be constructed. This allows for the determination of activation energy barriers, which govern the reaction rate, and the relative stability of products, which determines the thermodynamic outcome. nih.gov For the dehydration of this specific alcohol, computational modeling could distinguish between different mechanistic possibilities (e.g., E1 vs. E2 pathways) and predict the regioselectivity of the double bond formation.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations investigate static structures, Molecular Dynamics (MD) simulations explore the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. nih.govacs.org

For a flexible molecule like this compound, an MD simulation can provide a comprehensive picture of its conformational landscape. nih.govresearchgate.net By simulating the molecule's motion over nanoseconds or longer, one can observe transitions between different stable conformers, the puckering motion of the cyclobutane ring, and the rotation of the substituent groups. These simulations provide insight into the flexibility and accessible shapes of the molecule at a given temperature, which is crucial for understanding its interactions with other molecules or its behavior in a solvent.

Stereochemical Aspects of 1 3 Methylidenecyclobutyl Ethan 1 Ol

Enantiomerism and Diastereomerism in the 1-(3-Methylidenecyclobutyl)ethan-1-ol System

The molecular structure of this compound contains a stereocenter at the carbon atom bonded to the hydroxyl group (C1 of the ethan-1-ol substituent). This chiral center is the basis for the existence of enantiomers. The presence of this single stereocenter means that the compound can exist as a pair of non-superimposable mirror images, designated as (R)-1-(3-Methylidenecyclobutyl)ethan-1-ol and (S)-1-(3-Methylidenecyclobutyl)ethan-1-ol. These enantiomers exhibit identical physical and chemical properties in an achiral environment but will rotate plane-polarized light in opposite directions.

The cyclobutane (B1203170) ring introduces an additional layer of stereochemical complexity. Although the 3-methylidene group itself does not create a stereocenter on the ring, the substitution pattern on the cyclobutane ring can lead to the possibility of diastereomers if other substituents were present. In the specific case of this compound, the key stereochemical feature remains the chiral carbon in the side chain.

A racemic mixture of this compound would contain equal amounts of the (R) and (S) enantiomers. The separation of these enantiomers is a critical process in many applications, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. nih.gov

Strategies for Chiral Resolution and Enantiomeric Enrichment

The separation of the racemic mixture of this compound into its constituent enantiomers, a process known as chiral resolution, can be achieved through several established methods. wikipedia.org

One of the most common techniques is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or mandelic acid. wikipedia.org The resulting products are diastereomeric salts, which have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomers can be treated to regenerate the pure enantiomers of the original alcohol.

Another powerful technique for chiral resolution is chiral chromatography. nih.govresearchgate.netmdpi.comresearchgate.net This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation. researchgate.netmdpi.com

Enzymatic resolution is another viable strategy. This method employs enzymes that selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For an alcohol like this compound, an esterification reaction catalyzed by a lipase (B570770) in the presence of an acyl donor could be used to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.

Asymmetric Synthesis Approaches for Enantiopure this compound

To avoid the inherent 50% loss of material in classical resolution, asymmetric synthesis methods are often preferred for obtaining enantiomerically pure compounds. wikipedia.org These methods aim to create the desired enantiomer directly.

For the synthesis of enantiopure this compound, the asymmetric reduction of the corresponding ketone, 1-(3-methylidenecyclobutyl)ethan-1-one, is a primary strategy. This can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane), or catalytic systems employing chiral ligands with transition metals like ruthenium, rhodium, or iridium are commonly used for the enantioselective reduction of ketones.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Furthermore, kinetic resolution, which can be either enzymatic or non-enzymatic, can be employed. In this process, the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent, leading to an enantiomeric enrichment of the less reactive enantiomer.

Stereochemical Stability and Interconversion Studies of this compound

The stereochemical stability of the chiral center in this compound is a critical consideration. The C-O bond at the stereocenter is generally stable under neutral and basic conditions. However, under acidic conditions, there is a potential for racemization. The protonation of the hydroxyl group can lead to the formation of a carbocation intermediate, which is planar and achiral. Subsequent attack by a nucleophile (such as water) can occur from either face of the carbocation, leading to a mixture of both enantiomers and thus, racemization.

The rate of this acid-catalyzed racemization would depend on the stability of the carbocation intermediate. The presence of the cyclobutyl ring and the methylidene group would influence this stability.

Interconversion studies would involve subjecting an enantiomerically enriched sample of this compound to various conditions (e.g., different pH values, temperatures, and solvents) and monitoring the enantiomeric excess over time using techniques like chiral HPLC or polarimetry. The results of such studies would provide valuable information on the compound's stereochemical lability and the conditions under which it can be handled and stored without loss of optical purity.

Advanced Synthetic Applications and Derivatization of 1 3 Methylidenecyclobutyl Ethan 1 Ol

1-(3-Methylidenecyclobutyl)ethan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

The chiral center at the carbinol carbon of this compound makes it a potentially valuable building block in asymmetric synthesis. Chiral alcohols are pivotal in the synthesis of numerous complex natural products and pharmaceuticals. The cyclobutane (B1203170) ring, a structural motif present in several biologically active natural products, can impart unique conformational constraints. rsc.org The synthesis of complex molecules bearing strained cyclobutane subunits, such as terpenoids and alkaloids, often relies on innovative strategies for constructing the four-membered ring. rsc.org

Derivatization for Novel Chemical Probe Development (research context)

Chemical probes are essential tools for investigating biological processes. The derivatization of this compound could lead to the development of novel probes. Derivatization is a common strategy in bioanalysis to enhance the detectability or improve the chromatographic performance of target analytes. nih.gov The hydroxyl group of the parent compound is a prime site for modification, allowing for the attachment of reporter groups such as fluorophores or biotin (B1667282) tags.

Moreover, the exocyclic methylene (B1212753) group offers a site for reactions like ozonolysis or hydroboration-oxidation, enabling further functionalization. The resulting derivatives could be designed to interact with specific biological targets, with the cyclobutane scaffold providing a rigid framework that can enhance binding affinity and selectivity. The development of such probes would be guided by the principles of medicinal chemistry, where small structural modifications can lead to significant changes in biological activity.

Integration into Advanced Polymer Architectures (e.g., monomer for specialized research polymers)

The strained nature of the cyclobutane ring and the presence of a reactive exocyclic double bond suggest that this compound could be a valuable monomer for the synthesis of specialized polymers. The polymerization of monomers containing cyclobutane moieties can lead to materials with unique thermal and mechanical properties. For example, bicyclobutane derivatives have been shown to undergo polymerization. rsc.org

The hydroxyl group of this compound could be used to create polyesters or polyurethanes, while the exocyclic double bond could participate in addition polymerization. The resulting polymers would feature pendant cyclobutane rings, which could serve as sites for cross-linking or further modification. The incorporation of this monomer could lead to polymers with tailored properties for applications in materials science.

Precursor to Structurally Unique Organic Scaffolds and Natural Product Analogs

The unique combination of a chiral alcohol, a cyclobutane ring, and an exocyclic double bond makes this compound an attractive precursor for the synthesis of novel organic scaffolds. The strained four-membered ring can undergo facile ring-opening reactions under various conditions, including thermal, acidic, or metal-catalyzed pathways, to generate more complex structures. researchgate.net These types of transformations are valuable in the synthesis of natural product analogs. researchgate.net

For example, a thermal electrocyclic ring-opening of a related cyclobutene (B1205218) derivative could yield a conjugated diene, a versatile intermediate in Diels-Alder reactions. This could provide access to a wide range of polycyclic compounds. The synthesis of natural products containing a cyclobutane ring has been a significant area of research, with many strategies focusing on the construction and subsequent transformation of this strained ring system. rsc.org

Role in Mechanistic Organic Chemistry Studies (e.g., probe for reaction mechanisms)

The strained cyclobutane ring of this compound can be exploited to study reaction mechanisms. The relief of ring strain can be a powerful driving force for reactions, and the specific stereochemistry of the products can provide valuable insights into the transition states of these reactions. For instance, the solvolysis of cyclobutyl derivatives has been a classic system for studying carbocation rearrangements.

Furthermore, the exocyclic methylene group can participate in a variety of reactions, and the rigid cyclobutane framework can be used to probe the geometric requirements of these reactions. The study of cyclobutane mechanophores, where mechanical force is used to induce chemical reactions, has provided a deeper understanding of how mechanical stress can influence chemical reactivity. researchgate.net this compound or its derivatives could serve as probes in similar studies, helping to elucidate the mechanisms of mechanochemical transformations.

Data Tables

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Exemplary) | Potential Product Class |

|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | 1-(3-Methylidenecyclobutyl)ethan-1-one |

| Esterification | Acetic anhydride, pyridine | 1-(3-Methylidenecyclobutyl)ethyl acetate |

| Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C; 2. Zn, H₂O | 1-(3-Oxocyclobutyl)ethan-1-ol |

Table 2: Comparison of Related Chiral Building Blocks in Synthesis

| Compound | Key Features | Typical Application |

|---|---|---|

| (R)-(-)-2-Butanol | Simple chiral secondary alcohol | Synthesis of chiral esters and ethers |

| (1R,2S)-(-)-Verbenone | Bicyclic ketone with chirality | Precursor for terpenoid synthesis |

Future Research Directions

Exploration of Underexplored Reaction Pathways for 1-(3-Methylidenecyclobutyl)ethan-1-ol

The reactivity of this compound is largely untapped. The inherent ring strain of the cyclobutane (B1203170) moiety, combined with the reactivity of its functional groups, suggests several promising areas for investigation. Four-membered ring compounds can undergo ring cleavage with relative ease under various conditions, including thermal, photochemical, acidic, or basic environments. researchgate.net

Future studies could systematically explore:

Ring-Opening Reactions: The significant strain energy of the cyclobutane ring (approximately 26.3 kcal/mol) makes it susceptible to ring-opening reactions. nih.gov Investigating thermal or transition-metal-catalyzed ring-opening could lead to the synthesis of novel linear or macrocyclic structures that are otherwise difficult to access.

C–H Functionalization: Modern synthetic methods increasingly utilize C–H functionalization to build molecular complexity efficiently. baranlab.org Applying these strategies to the cyclobutane core of this compound could enable the regioselective and stereoselective introduction of new functional groups, bypassing the need for pre-functionalized starting materials.

Reactions of the Exocyclic Double Bond: The methylidene group is a key site for chemical modification. Research into its participation in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, could yield complex polycyclic systems. acs.orgorganicreactions.org Furthermore, reactions like hydroboration-oxidation, epoxidation, and metathesis would provide access to a diverse range of derivatives.

Transformations of the Alcohol Group: The secondary alcohol can be a handle for various transformations. Esterification, etherification, oxidation to the corresponding ketone, or its use as a directing group for C–H activation on the cyclobutane ring are all viable and underexplored pathways.

| Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|

| Catalytic Ring-Opening | Rh(I) or Pd(0) catalysts | Functionalized cyclopentenes or acyclic dienes |

| Directed C–H Activation | Pd(II) catalysts, directing group on alcohol | Substituted cyclobutane derivatives |

| Diels-Alder Cycloaddition | Electron-deficient dienes, heat or Lewis acid | Spirocyclic cyclohexene (B86901) systems |

| Oxidation of Alcohol | PCC, Swern, or Dess-Martin oxidation | 1-(3-Methylidenecyclobutyl)ethan-1-one |

Development of Novel Catalytic Methods for its Synthesis and Transformation

Advances in catalysis are crucial for developing efficient and selective chemical processes. For this compound, new catalytic methods could revolutionize both its synthesis and its subsequent chemical transformations.

For Synthesis: Current syntheses of similar cyclobutane structures often rely on [2+2] photocycloaddition reactions or thermal cycloadditions, which can sometimes lack selectivity and require harsh conditions. acs.orgorganicreactions.org Future research should focus on developing catalytic, enantioselective methods. This could involve transition-metal catalysis or organocatalysis to promote the [2+2] cycloaddition of appropriate precursors, yielding the target molecule with high stereocontrol.

For Transformation: Catalysis can unlock new reactivity patterns for this molecule.

Asymmetric Catalysis: Developing catalytic methods to asymmetrically transform the functional groups would be highly valuable. For instance, asymmetric hydrogenation of the exocyclic double bond or kinetic resolution of the racemic alcohol could provide access to enantiopure versions of its derivatives.

Metathesis Catalysis: The methylidene group is a suitable substrate for olefin metathesis. Ring-opening metathesis polymerization (ROMP) of a derivative or cross-metathesis with other olefins could be powerful tools for creating polymers and complex molecules.

Late-Stage Functionalization: Catalytic approaches are central to the late-stage functionalization of complex molecules, a key strategy in natural product synthesis and drug discovery. rsc.org Developing catalysts that can selectively modify one part of the this compound scaffold in the presence of its other functional groups is a significant research goal.

| Catalytic Approach | Catalyst Type | Potential Application |

|---|---|---|

| Enantioselective Synthesis | Chiral Lewis acids or transition metal complexes | Asymmetric [2+2] cycloaddition |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Synthesis of chiral 1-(3-methylcyclobutyl)ethan-1-ol |

| Cross-Metathesis | Grubbs or Schrock catalysts | Functionalization of the exocyclic double bond |

| Biocatalysis | Lipases or alcohol dehydrogenases | Enantioselective acylation or oxidation of the alcohol |

Advanced Materials Science Applications (research stage, not product development)

The unique geometry and strained nature of the cyclobutane ring make its derivatives interesting candidates for materials science. lifechemicals.com While still at a fundamental research stage, derivatives of this compound could serve as monomers or structural motifs for advanced materials.

Stress-Responsive Polymers: The high ring strain of the cyclobutane core is a form of stored mechanical energy. Polymers incorporating this unit could exhibit mechanochemical responses, where applied force induces a ring-opening reaction, altering the material's properties (e.g., color, fluorescence, or solubility). This concept has been explored with other cyclobutane derivatives. lifechemicals.com

Specialty Polymers and Copolymers: The exocyclic double bond provides a handle for polymerization. Using this compound or its derivatives as monomers could lead to polymers with bulky, rigid cyclobutane units as pendant groups. These groups could significantly impact the polymer's thermal properties (e.g., glass transition temperature) and physical characteristics.

Scaffolds for Functional Materials: The rigid, three-dimensional structure of the cyclobutane ring can serve as a scaffold. By attaching functional groups (e.g., chromophores, liquid crystal mesogens, or redox-active units) to the core structure, new materials with tailored electronic, optical, or self-assembly properties could be designed.

Theoretical Insights for Design of Derivatives with Tuned Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. Theoretical studies, particularly using Density Functional Theory (DFT), can offer deep insights into the structure and reactivity of this compound and guide the design of new derivatives.

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed reactions. This allows researchers to determine reaction barriers, identify transition states, and understand the factors controlling regioselectivity and stereoselectivity, which is a common practice in reactivity studies. mdpi.com

Predicting Reactivity: Global reactivity descriptors, such as ionization potential, electron affinity, and molecular hardness, can be calculated to predict how the molecule will behave in different chemical environments. mdpi.com This can help in selecting the most promising reaction conditions before extensive experimental work is undertaken.

In Silico Design of Derivatives: Theoretical modeling enables the in silico design of new derivatives with specific, tuned properties. For example, by computationally adding electron-withdrawing or electron-donating substituents at various positions on the cyclobutane ring, one could predict the resulting changes in the reactivity of the double bond or the stability of the ring itself. This predictive power accelerates the discovery of molecules with desired functions.

| Theoretical Method | Property to Investigate | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energies | Elucidate mechanisms of ring-opening or cycloaddition reactions |

| Time-Dependent DFT (TD-DFT) | Excited state energies | Predict photochemical reactivity and spectroscopic properties |

| Molecular Dynamics (MD) | Conformational landscape | Understand dynamic behavior and its influence on reactivity |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, electron density | Analyze ring strain and bonding characteristics |

Potential for Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structural features of this compound make it an intriguing candidate for use in this field.

Hydrogen-Bonded Networks: The hydroxyl group is a classic functional group for forming hydrogen bonds. As a hydrogen bond donor and acceptor, it can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. The rigid cyclobutane scaffold would impart specific geometric constraints on these assemblies.

Coordination Polymers: The alcohol moiety can be deprotonated to form an alkoxide, which can then coordinate to metal centers. This allows the molecule to be used as a ligand or a building block for creating metal-organic frameworks (MOFs) or coordination polymers. rsc.org The structure of the organic linker would play a crucial role in determining the topology and properties of the resulting network.

Host-Guest Chemistry: While the molecule itself is likely too small to be an effective host, it could be incorporated into larger macrocyclic or cage-like structures, such as cyclophanes. rsc.org In such a construct, the cyclobutane unit would act as a rigid spacer element. Alternatively, the molecule could act as a guest, fitting into the cavity of a larger host molecule (e.g., a cyclodextrin or a calixarene), with recognition driven by hydrophobic interactions and hydrogen bonding with the alcohol group. The principles of crystal engineering could be used to guide the co-crystallization and reaction of such systems. nih.gov

常见问题

Q. What are the optimized synthetic routes for 1-(3-Methylidenecyclobutyl)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis of secondary alcohols like this compound can be achieved via iron-catalyzed hydration of alkynes under aerobic conditions. For example, iron(II) phthalocyanine (FePC) catalyzes the Markovnikov-selective addition of water to terminal alkynes at room temperature, yielding secondary alcohols in ~67% efficiency . Key parameters include:

- Catalyst loading : 0.25 mol% FePC.

- Solvent : Ethanol (3 mL) for solubility and stabilization of intermediates.

- Reaction time : 6–24 hours, monitored by TLC.

- Workup : Extraction with CH₂Cl₂, drying with Na₂SO₄, and flash chromatography for purification.

Variations in catalyst oxidation states (e.g., Fe(II) vs. Fe(III)) may alter regioselectivity, requiring inert atmospheres to prevent oxidation .

Q. How can researchers characterize the purity and structure of this compound?

Characterization typically involves:

- TLC : To monitor reaction progress and preliminary purity assessment.

- GC-MS : For quantification and fragmentation pattern analysis.

- ¹H/¹³C NMR : To confirm hydroxyl group position and cyclobutyl/methylene substitution. For example, the hydroxyl proton in similar alcohols appears as a quartet (δ 4.75 ppm, J = 6.45 Hz), while methyl groups resonate near δ 1.44 ppm .

- Chiral HPLC : To determine stereochemical purity (e.g., 87–90% enantiomeric excess for fluorophenyl ethanol analogs) .

Advanced Research Questions

Q. What methodologies enable stereoselective synthesis of this compound?

Chiral catalysts or auxiliaries can induce stereoselectivity. For example:

- Asymmetric hydrogenation : Palladium nanoparticles or Lindlar catalysts modify alkynes to cis-alkenes, which are hydrogenated to alcohols with >85% enantiomeric excess .

- Chiral ligands : Ureas or thioureas act as hydrogen-bond donors to stabilize transition states, enhancing stereocontrol during hydration .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers, though this requires racemic starting materials .

Q. How does the cyclobutyl-methylene moiety influence the compound’s reactivity and stability?

- Steric effects : The strained cyclobutane ring increases susceptibility to ring-opening reactions under acidic or thermal conditions.

- Electronic effects : The methylidene group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Grignard reagents).

- Stability : The compound is stable under inert conditions but may dimerize via [2+2] cycloaddition if exposed to UV light .

Q. What contradictions exist in reported data, and how can they be resolved?

- Regioselectivity conflicts : Anti-Markovnikov vs. Markovnikov addition outcomes depend on catalyst choice (e.g., FePC favors Markovnikov, while acid catalysts may reverse selectivity) . Resolution requires mechanistic studies (e.g., isotopic labeling or DFT calculations).

- Yield discrepancies : Variations in solvent polarity (ethanol vs. THF) or catalyst loading (0.1–0.5 mol%) significantly impact efficiency. Systematic optimization using Design of Experiments (DoE) is recommended .

Methodological Case Studies

6. Case Study: Resolving Low Stereochemical Purity in Asymmetric Synthesis

A study on (R)-1-(3-chlorophenyl)ethan-1-ol achieved 87% enantiomeric excess via chiral HPLC but noted variability due to competing pathways . Solutions included:

- Temperature control : Lowering reaction temperature to –20°C reduced racemization.

- Additives : Triethylamine suppressed acid-catalyzed epimerization.

- Chromatography : Use of cellulose-based chiral columns improved separation efficiency .

7. Case Study: Evaluating Biological Activity in Hyperviscosity Models

1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol demonstrated hemorheological activity, reducing blood viscosity by 40% in vitro. In vivo antifibrotic effects in rat models were validated via histopathology and cytokine profiling . Key parameters included:

- Dosage : 10 mg/kg/day intraperitoneally.

- Biomarkers : TGF-β1 suppression and collagen deposition reduction.

Key Recommendations for Researchers

- Catalyst screening : Test Fe(II/III) complexes and chiral ligands to optimize regioselectivity and stereocontrol.

- Advanced analytics : Combine NMR, chiral HPLC, and mass spectrometry to resolve structural ambiguities.

- Biological assays : Prioritize in vitro hemorheological models before advancing to in vivo fibrosis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。